

Synthesis of Novel 8-Azapurine Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 8-Azakinetin riboside

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Abstract

The 8-azapurine scaffold, a bioisostere of the endogenous purine nucleus, represents a versatile template in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, and antiplatelet properties. This technical guide provides an in-depth overview of the core synthetic strategies for novel 8-azapurine derivatives, detailed experimental protocols for key reactions, and a summary of their biological activities. Furthermore, it illustrates the key signaling pathways modulated by these compounds, offering a valuable resource for researchers engaged in the discovery and development of next-generation therapeutics based on the 8-azapurine core.

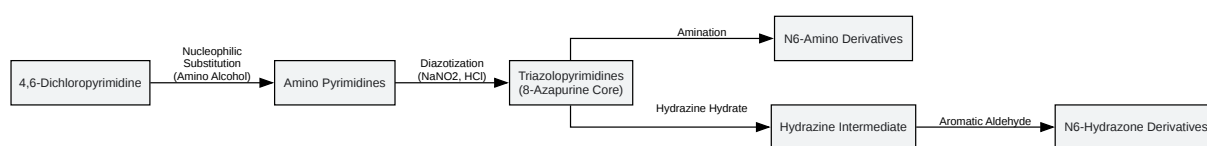
Core Synthetic Strategies

The synthesis of the 8-azapurine (1,2,3-triazolo[4,5-d]pyrimidine) core and its derivatives typically involves the construction of the triazole ring onto a pre-existing pyrimidine moiety. A common and versatile starting material for this approach is 4,6-dichloropyrimidine.

A prevalent synthetic route involves a multi-step process beginning with nucleophilic substitution, followed by diazotization to form the triazole ring, and subsequent functionalization.[1]

Synthesis of N6-Substituted 8-Azapurine Derivatives

A widely employed strategy for the synthesis of N6-substituted 8-azapurine derivatives commences with 4,6-dichloropyrimidine. The general workflow is depicted below.



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Caption: General workflow for the synthesis of N6-substituted 8-azapurine derivatives.

This approach allows for the introduction of diverse substituents at the N6 position, leading to libraries of compounds for structure-activity relationship (SAR) studies.[1]

Synthesis of 8-Azapurine Nucleosides

The synthesis of 8-azapurine nucleosides, including carbocyclic and flexible analogues, is another critical area of research due to their potential as antiviral and anticancer agents. These syntheses often involve the coupling of a protected ribose, deoxyribose, or carbocyclic sugar moiety with a pre-formed 8-azapurine base or a suitable precursor. Both chemical and chemo-enzymatic methods have been successfully employed.[2][3][4]

Enzymatic synthesis using purine nucleoside phosphorylase (PNP) has emerged as a powerful tool for the stereoselective synthesis of nucleosides.[5]

Experimental Protocols

General Procedure for the Synthesis of N6-Hydrazone 8-Azapurine Derivatives[1]

Step 1: Synthesis of Amino Pyrimidines (e.g., 3a-b) To a solution of 4,6-dichloropyrimidine (1.0 eq) in 1,4-dioxane, the appropriate amino alcohol (1.0-1.2 eq) is added. The reaction mixture is heated at 100 °C and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the corresponding amino pyrimidine.

Step 2: Synthesis of Triazolopyrimidines (8-Azapurine Core, e.g., 4a-b) The amino pyrimidine derivative from Step 1 is dissolved in methanol. The solution is cooled to 0 °C, and hydrochloric acid is added, followed by the dropwise addition of a solution of sodium nitrite in water. The reaction is stirred at 0 °C for a specified time. The resulting precipitate is filtered, washed with cold water, and dried to give the triazolopyrimidine core.

Step 3: Synthesis of Hydrazine Intermediates (e.g., 5a-b) The triazolopyrimidine from Step 2 is suspended in tetrahydrofuran, and hydrazine hydrate is added. The mixture is stirred at room temperature. The resulting precipitate is filtered, washed with a suitable solvent (e.g., diethyl ether), and dried to afford the hydrazine intermediate.

Step 4: Synthesis of N6-Hydrazone Derivatives (e.g., II) The hydrazine intermediate from Step 3 is dissolved in ethanol, and the desired aromatic aldehyde (1.0-1.2 eq) is added. The reaction mixture is refluxed until the reaction is complete as monitored by TLC. After cooling, the precipitate is filtered, washed with ethanol, and dried to yield the final N6-hydrazone 8-azapurine derivative.

General Procedure for the Enzymatic Synthesis of 8-Aza-7-deazapurine Fleximer Nucleosides[2]

A mixture of the 8-aza-7-deazapurine fleximer base and a suitable sugar donor (e.g., uridine or 2'-deoxyuridine) in a 1:2 molar ratio is dissolved in a 10 mM potassium phosphate buffer (pH 7.0) at 40–50 °C. To this solution, purine nucleoside phosphorylase (PNP) and uridine phosphorylase (UP) from *E. coli* are added. The reaction mixture is incubated at 50 °C and monitored by RP-HPLC. Upon completion, the product is purified by column chromatography.

Quantitative Data: Biological Activities

8-Azapurine derivatives have been evaluated for a range of biological activities. The following tables summarize some of the reported quantitative data.

Compound	Target Cell Line/Assay	IC50 (μM)	Biological Activity	Reference
Ilh	ADP-induced Platelet Aggregation	0.20	Antiplatelet	[1]
Ticagrelor	ADP-induced Platelet Aggregation	0.74	Antiplatelet	[1]
Compound 21	A549 (Lung Cancer)	Data comparable to Vandetanib	Anticancer	[6]
Compound 26	MCF-7 (Breast Cancer)	Data comparable to Vandetanib	Anticancer	[6]
Compound 26	VEGFR-2 Kinase Assay	0.822	Kinase Inhibition	[6]
Compound 26	PI3K α Kinase Assay	3.040	Kinase Inhibition	[6]
Compound 26	EGFR Kinase Assay	6.625	Kinase Inhibition	[6]
YLN1	MDA-MB-231 (Breast Cancer)	5.49 \pm 0.14	Anticancer	[7]
YLN2	MDA-MB-231 (Breast Cancer)	7.09 \pm 0.24	Anticancer	[7]

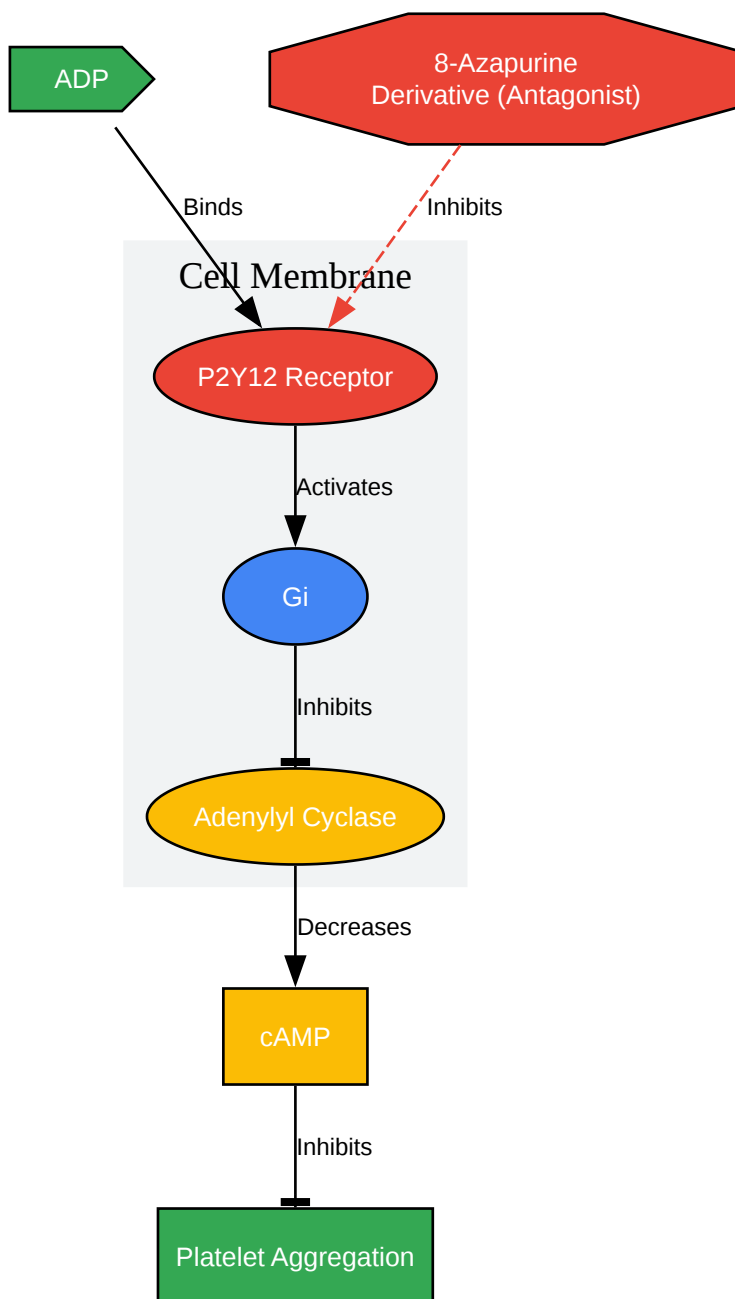
Signaling Pathways

8-Azapurine derivatives exert their biological effects by modulating various cellular signaling pathways. Key targets include purinergic receptors (e.g., P2Y12 and adenosine receptors) and

components of the cell cycle and cytoskeleton.

P2Y12 Receptor Signaling Pathway

The P2Y12 receptor, a G-protein coupled receptor (GPCR) found on platelets, plays a crucial role in ADP-mediated platelet aggregation.[8] Inhibition of this receptor is a key strategy for antiplatelet therapy.[9][10]

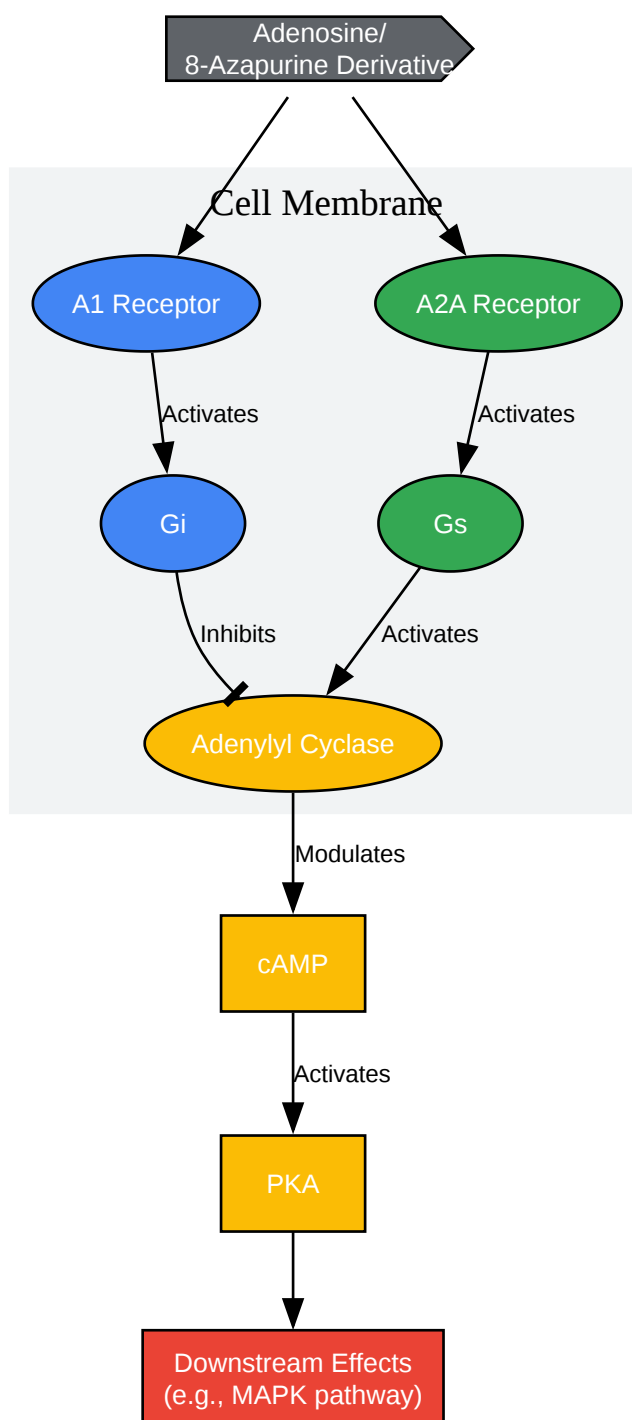


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Caption: Inhibition of the P2Y12 receptor signaling pathway by 8-azapurine derivatives.

Adenosine Receptor Signaling Pathway

Adenosine receptors are another class of GPCRs involved in various physiological processes. 8-Azapurine derivatives can act as ligands for these receptors, modulating downstream signaling cascades.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

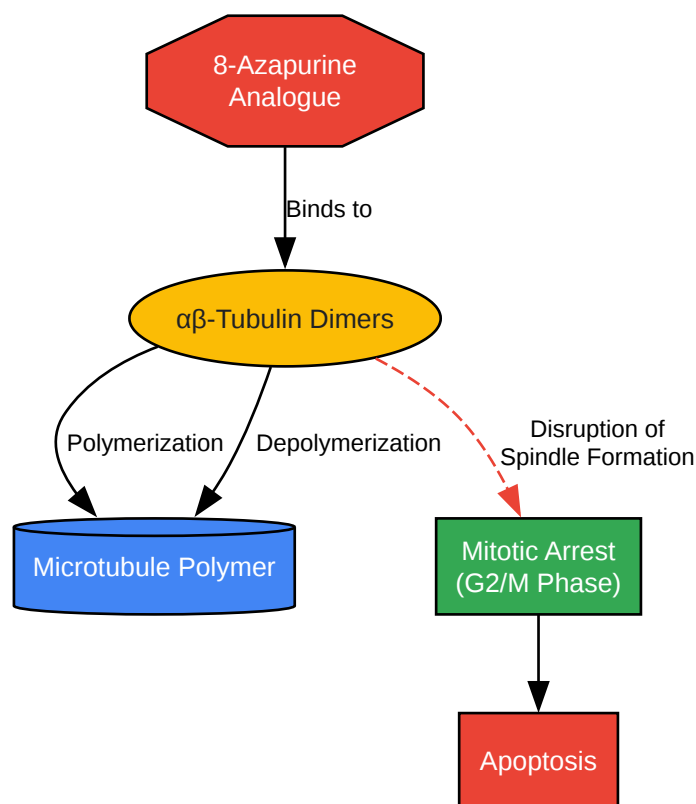


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Caption: Modulation of adenosine receptor signaling by 8-azapurine derivatives.

Microtubule Assembly Inhibition

Certain 8-azapurine analogues, such as those derived from myoseverin, have been shown to inhibit microtubule assembly, leading to cell cycle arrest and anticancer effects.[15][16][17]



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Caption: Mechanism of microtubule assembly inhibition by 8-azapurine analogues.

Conclusion

The 8-azapurine framework continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide provide a robust foundation for the generation of diverse libraries of 8-azapurine derivatives. The promising biological activities, particularly in the realms of oncology and thrombosis, underscore the therapeutic potential of this heterocyclic system. A deeper understanding of the interactions between 8-azapurine derivatives and their target signaling pathways will be instrumental in the rational design of more potent and selective drug candidates. This guide serves as a comprehensive resource to aid researchers in this endeavor.

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